Cas no 205827-36-7 (5-fluoro-1,3-thiazole)

5-fluoro-1,3-thiazole 化学的及び物理的性質
名前と識別子
-
- Thiazole, 5-fluoro-
- 5-fluoro-1,3-thiazole
- 5-fluorothiazole
- 205827-36-7
- SCHEMBL170086
- EN300-19586249
-
- インチ: InChI=1S/C3H2FNS/c4-3-1-5-2-6-3/h1-2H
- InChIKey: IJIPSVZLQYPFFS-UHFFFAOYSA-N
計算された属性
- 精确分子量: 102.98919840g/mol
- 同位素质量: 102.98919840g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 6
- 回転可能化学結合数: 0
- 複雑さ: 50.1
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.1Ų
- XLogP3: 1.4
5-fluoro-1,3-thiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-19586249-0.1g |
5-fluoro-1,3-thiazole |
205827-36-7 | 0.1g |
$1421.0 | 2023-09-17 | ||
Enamine | EN300-19586249-0.05g |
5-fluoro-1,3-thiazole |
205827-36-7 | 0.05g |
$1356.0 | 2023-09-17 | ||
Enamine | EN300-19586249-10g |
5-fluoro-1,3-thiazole |
205827-36-7 | 10g |
$6943.0 | 2023-09-17 | ||
Enamine | EN300-19586249-1.0g |
5-fluoro-1,3-thiazole |
205827-36-7 | 1g |
$1615.0 | 2023-05-25 | ||
Enamine | EN300-19586249-2.5g |
5-fluoro-1,3-thiazole |
205827-36-7 | 2.5g |
$3165.0 | 2023-09-17 | ||
Enamine | EN300-19586249-10.0g |
5-fluoro-1,3-thiazole |
205827-36-7 | 10g |
$6943.0 | 2023-05-25 | ||
Enamine | EN300-19586249-5g |
5-fluoro-1,3-thiazole |
205827-36-7 | 5g |
$4683.0 | 2023-09-17 | ||
Enamine | EN300-19586249-5.0g |
5-fluoro-1,3-thiazole |
205827-36-7 | 5g |
$4683.0 | 2023-05-25 | ||
Enamine | EN300-19586249-0.25g |
5-fluoro-1,3-thiazole |
205827-36-7 | 0.25g |
$1485.0 | 2023-09-17 | ||
Enamine | EN300-19586249-0.5g |
5-fluoro-1,3-thiazole |
205827-36-7 | 0.5g |
$1550.0 | 2023-09-17 |
5-fluoro-1,3-thiazole 関連文献
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
5-fluoro-1,3-thiazoleに関する追加情報
5-Fluoro-1,3-Thiazole: A Comprehensive Overview
5-Fluoro-1,3-thiazole (CAS No: 205827-36-7) is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and material science. This compound belongs to the thiazole family, which is a five-membered ring consisting of one sulfur atom and one nitrogen atom. The presence of a fluorine atom at the 5-position introduces unique electronic and steric properties, making 5-fluoro-1,3-thiazole a versatile building block for various applications.
The synthesis of 5-fluoro-1,3-thiazole involves a series of well-established organic reactions. One common method is the cyclization of an appropriate thioamide or amide derivative in the presence of a suitable base or acid catalyst. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing reaction times and improving yields. Researchers have also explored green chemistry approaches to minimize environmental impact during the production of this compound.
5-Fluoro-1,3-thiazole exhibits remarkable biological activity due to its ability to interact with various molecular targets. In pharmacology, this compound has been investigated for its potential as an antimicrobial agent. Studies have shown that it can inhibit the growth of pathogenic bacteria by disrupting cellular membranes or interfering with essential metabolic pathways. Additionally, 5-fluoro-1,3-thiazole derivatives have demonstrated anti-inflammatory properties, making them promising candidates for treating inflammatory diseases such as arthritis.
In the realm of material science, 5-fluoro-1,3-thiazole has found applications as a precursor for advanced materials like coordination polymers and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions makes it ideal for constructing porous materials with high surface areas and tunable pore sizes. Recent research has focused on enhancing the stability and functionality of these materials for gas storage and catalysis.
The electronic properties of 5-fluoro-1,3-thiazole also make it suitable for use in optoelectronic devices. Its conjugated π-system allows for efficient charge transport and absorption of visible light, which is advantageous in applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Scientists are actively exploring ways to optimize its electronic characteristics through functionalization and doping techniques.
From an environmental standpoint, 5-fluoro-1,3-thiazole has been studied for its role in biodegradation processes. Researchers have identified microbial strains capable of metabolizing this compound under specific conditions, offering insights into its ecological fate and potential risks. Understanding its environmental behavior is crucial for ensuring sustainable practices in its production and application.
In conclusion, 5-fluoro-1,3-thiazole (CAS No: 205827-36-7) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical properties continue to drive innovative research aimed at unlocking its full potential in medicine, materials science, and beyond.
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